Valiglurax, also known as VU0652957, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGlu4). This compound has been evaluated primarily for its potential therapeutic applications in the treatment of Parkinson's disease. Valiglurax enhances the activity of mGlu4 receptors, which are implicated in various neurological processes, including motor control and cognition. The development of Valiglurax represents a significant advancement in pharmacological strategies targeting glutamate receptors to modulate synaptic transmission and improve neurological function.
Valiglurax was developed through a collaborative effort involving medicinal chemistry and pharmacology research. It falls under the classification of allosteric modulators, specifically designed to enhance receptor activity without directly activating the receptor itself. This compound is classified as a small molecule drug candidate with potential applications in neuropharmacology.
In the alternative synthesis, isoquinoline was converted into its corresponding N-oxide and treated with trifluoromethyl trimethylsilane to yield a purifiable product. A Buchwald coupling with a protected pyrazolo[3,4-b]pyridine-3-amine derivative followed, leading to the deprotection and final formation of Valiglurax. This method proved scalable to over 100 grams, facilitating further research and development .
Valiglurax has a complex molecular structure characterized by its heterobicyclic systems and a trifluoromethyl group. The compound's molecular formula is C19H18F3N3O, and its molecular weight is approximately 363.36 g/mol. The structural features include:
The precise three-dimensional conformation of Valiglurax plays a critical role in its interaction with target receptors .
The synthesis of Valiglurax involves several key chemical reactions:
These reactions are carefully designed to optimize yield and purity while maintaining scalability for future production .
Valiglurax acts as a positive allosteric modulator of mGlu4 receptors, which are G protein-coupled receptors involved in modulating neurotransmitter release in the central nervous system. The mechanism involves:
Valiglurax exhibits several notable physical and chemical properties:
Valiglurax is primarily being investigated for its potential applications in treating neurological disorders such as Parkinson's disease. Its ability to modulate glutamate signaling positions it as a promising candidate for improving motor function and cognitive processes impaired by neurodegenerative conditions. Ongoing studies aim to further elucidate its pharmacological profile and therapeutic efficacy through clinical trials .
Metabotropic glutamate receptor 4 (mGlu4) belongs to the Group III mGlu receptors (mGlu4, mGlu6, mGlu7, mGlu8), which are primarily localized to presynaptic terminals throughout the central nervous system. These receptors function as autoreceptors and heteroreceptors, inhibiting neurotransmitter release (glutamate, GABA) upon activation via Gi/o protein signaling pathways [2] [8]. Within the basal ganglia circuitry—a critical neural network disrupted in Parkinson's disease (PD)—mGlu4 is densely expressed in the striatum, globus pallidus, and substantia nigra pars reticulata. Here, mGlu4 activation exerts an inhibitory effect on GABAergic transmission from the striatum to the globus pallidus externa, thereby reducing excessive inhibitory output from the indirect pathway [1] [5]. This modulation alleviates pathological inhibition of thalamocortical projections, which is central to motor symptom generation in PD. Preclinical studies demonstrate that mGlu4 activation provides both symptomatic relief and potential disease-modifying effects by mitigating neuroinflammation and excitotoxicity [6] [9].
Traditional PD therapeutics (e.g., L-DOPA, dopamine agonists) face significant limitations, including wearing-off phenomena, dyskinesias, and inability to halt neurodegeneration. The mGlu4 receptor presents a compelling non-dopaminergic target for several reasons:
Valiglurax (VU0652957) emerged as a clinical candidate following setbacks with earlier mGlu4 PAM chemotypes. Foliglurax (Prexton Therapeutics), an α,β-unsaturated chromene oxime, progressed to Phase II trials but failed primary endpoints despite robust preclinical efficacy, highlighting translational challenges in target engagement or patient stratification [6]. Earlier compounds (e.g., VU0418506/VU0400199) exhibited CYP1A2 autoinduction, solubility-limited absorption, or suboptimal therapeutic windows [1]. Valiglurax was optimized to overcome these liabilities through a 1-(trifluoromethyl)isoquinoline scaffold, achieving balanced potency, selectivity, and drug-like properties suitable for chronic PD treatment [1] [7]. It represents a structurally distinct class with potential advantages in CNS penetration, metabolic stability, and safety profiling.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7